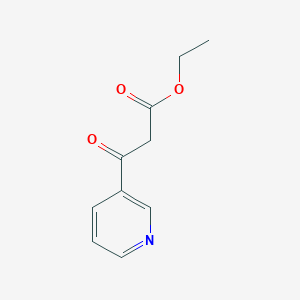

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate

Beschreibung

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a β-keto ester featuring a pyridine ring substituted at the 3-position. It serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles. Key applications include:

- Antitubercular Agents: As a precursor to triazolopyrimidinones (e.g., compound 4l in ), achieving a 48% yield in cyclocondensation reactions with 1H-1,2,4-triazol-5-amine under acidic conditions .

- Antitumor Derivatives: Derivatives with pyridin-3-yl substituents demonstrate enhanced activity against NCI-H460 and Hep G2 cell lines compared to aloe emodin .

Eigenschaften

IUPAC Name |

ethyl 3-oxo-3-pyridin-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)6-9(12)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQGYFNHIWMRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278486 | |

| Record name | ethyl 3-oxo-3-(pyridin-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6283-81-4 | |

| Record name | 6283-81-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6283-81-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxo-3-(pyridin-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate can be synthesized through several methods. One common synthetic route involves the Claisen condensation reaction. In this reaction, ethyl acetate reacts with pyridine-3-carboxaldehyde in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Claisen condensation reactions. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various esters and amides.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of ethyl 3-oxo-3-(pyridin-3-yl)propanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and affect biochemical pathways. The compound’s structure allows it to act as a versatile intermediate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

Pharmacological Activity

- Pyridin-3-yl Derivatives: Anthraquinone derivatives with pyridin-3-yl substituents (e.g., 1,8-dihydroxy-3-(((2-(pyridin-3-yl)ethyl)amino)methyl)anthracene-9,10-dione) exhibit higher antitumor activity than aloe emodin, likely due to improved hydrogen bonding with biological targets .

- Nitropyridinyl Analogs: Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a, ) and its derivatives are intermediates in antibiotic synthesis, though nitration at the 4-position may reduce metabolic stability compared to pyridin-3-yl compounds .

Key Data Tables

Table 2: Pharmacological Activity

Biologische Aktivität

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring, which enhances its biological reactivity. The presence of a carbonyl group adjacent to the pyridine ring contributes to its pharmacological properties. The compound appears as a colorless to pale yellow liquid or crystalline solid and is soluble in organic solvents.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the treatment of ethyl isonicotinate with sodium ethoxide and ethyl acetate under reflux conditions. This method yields the desired product with high purity and yield .

Anticancer Activity

One of the most notable biological activities of this compound is its anti-gastric cancer properties. The effectiveness of this compound was evaluated using the MTT assay, which measures cell viability in response to drug treatment. Results indicated that this compound exhibits significant cytotoxic effects against gastric cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties

Research has shown that compounds structurally similar to this compound possess various antimicrobial activities. Studies indicate that it may exhibit effectiveness against a range of pathogens, including bacteria and fungi, although specific data on this compound's antimicrobial efficacy remains limited .

Enzyme Interaction Studies

The compound is also utilized in studies related to enzyme mechanisms . Its structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can be critical for understanding biochemical pathways and developing new drugs .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyridine derivatives. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | Pyridine derivative | Similar reactivity; different substituent position |

| Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | Pyridine derivative | Varying biological activity due to substitution |

| Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | Pyrazine derivative | Different heterocyclic ring influencing properties |

This table illustrates how variations in the pyridine ring substitution can significantly influence the biological activity of these compounds.

Case Studies and Research Findings

- Anti-Gastric Cancer Study :

- A study conducted on gastric cancer cell lines demonstrated that this compound showed promising cytotoxicity with IC50 values indicating effective inhibition of cell growth.

- Antimicrobial Activity Assessment :

- Preliminary tests suggested potential antimicrobial activity; however, further studies are required to quantify this effect against specific bacterial strains.

Q & A

(Basic) What are the established synthetic routes for Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, and how do their yields compare?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 3-aminoindole derivatives with this compound in absolute ethanol, catalyzed by glacial acetic acid and Drierite, followed by purification via flash chromatography . Alternative routes include using ethyl isonicotinoylacetate and acetic acid derivatives, with yields ranging from 42% to 86% depending on the starting materials and reaction conditions . Lower yields in some pathways may arise from incomplete reactions or side-product formation, necessitating rigorous TLC monitoring .

(Basic) What spectroscopic and crystallographic methods are used to characterize this compound?

Post-synthesis characterization involves:

- NMR spectroscopy to confirm molecular structure, particularly the ester carbonyl (δ ~170 ppm) and pyridinyl proton signals.

- X-ray crystallography (e.g., using SHELX software) for resolving crystal structures and stereochemical details .

- HPLC-MS for purity assessment and molecular weight verification, as demonstrated in similar β-keto ester derivatives .

(Advanced) How can reaction conditions be optimized to enhance stereoselective synthesis or biocatalytic reduction of this compound?

For stereoselective synthesis , enzymatic approaches using ketoreductases (e.g., ChKRED12) are effective. Key parameters include:

- Temperature optimization : Activity peaks at 30–40°C, with deviations leading to enzyme denaturation .

- Substrate specificity : Enzymes like ChKRED12 show higher activity toward thienyl or pyridinyl substrates due to π-π interactions .

- Solvent systems : Aqueous-organic biphasic systems improve enantioselectivity (e.g., >99% ee achieved in similar β-keto esters) .

(Advanced) How can researchers resolve contradictions in reported synthetic yields or enantiomeric excess (ee) values?

Discrepancies in yields (e.g., 42% vs. 86% ) often stem from:

- Catalyst selection : Acidic vs. basic conditions alter reaction pathways.

- Purification methods : Flash chromatography vs. recrystallization impacts recovery rates.

- Enzymatic batch variability : Differences in enzyme purity or expression systems (e.g., SDS-PAGE validation is critical ).

Systematic replication under controlled conditions (pH, temperature, catalyst loading) is recommended to identify optimal protocols.

(Advanced) What computational tools are used to predict reactivity or binding interactions of this compound?

- Molecular Dynamics (MD) Simulations : Predict conformational stability and solvent interactions .

- Docking Studies : Analyze binding affinity with enzymes (e.g., ketoreductases) using AutoDock or Schrödinger Suite.

- DFT Calculations : Assess electronic properties of the β-keto ester group, which influence nucleophilic attack sites .

(Basic) What are the primary research applications of this compound in medicinal chemistry?

It serves as a key intermediate for:

- Heterocyclic synthesis : Building block for pyrroloquinolinones and other bioactive scaffolds .

- Enzyme inhibition studies : The pyridinyl group mimics cofactor binding in kinase assays .

- Prodrug development : Ester hydrolysis in vivo can release active carboxylic acid metabolites .

(Advanced) How does the pyridinyl substituent influence the compound’s chemical reactivity compared to aryl or alkyl analogs?

The pyridinyl group enhances:

- Electron-withdrawing effects , increasing electrophilicity of the β-keto ester for nucleophilic additions.

- Metal coordination capacity , useful in catalysis (e.g., Pd-mediated cross-coupling) .

- Solubility profiles , improving bioavailability in aqueous biological assays compared to hydrophobic aryl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.